molecular formula C8H10O2 B146627 2-Hydroxyphenethyl alcohol CAS No. 7768-28-7

2-Hydroxyphenethyl alcohol

Cat. No. B146627
CAS RN: 7768-28-7
M. Wt: 138.16 g/mol
InChI Key: ABFCOJLLBHXNOU-UHFFFAOYSA-N
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Description

2-Hydroxyphenethyl alcohol is a type of organic compound that belongs to the class of alcohols. It contains a hydroxyl group (-OH) attached to a phenethyl backbone. The presence of the hydroxyl group suggests that it would exhibit properties typical of alcohols, such as the ability to form hydrogen bonds with water molecules, which could affect its solubility and interaction with other substances.

Synthesis Analysis

The synthesis of derivatives of 2-hydroxyphenethyl alcohol can be achieved through a two-step sequence method that involves the preparation of a phosphite derivative. For instance, the 2-(2-iodophenyl)ethyl methyl phosphite derivative can be prepared using methyl dichlorophosphite and 2-(2-iodophenyl)ethanol. Subsequent treatment with (n-Bu)3SnH/AIBN in refluxing benzene leads to the deoxygenation of the original alcohol, indicating a method for modifying the hydroxyl group of the compound .

Molecular Structure Analysis

The molecular structure of 2-hydroxyphenethyl alcohol would be characterized by the presence of a hydroxyl group attached to a phenethyl group. This structure is likely to engage in hydrogen bonding due to the hydroxyl group, which could be a significant factor in its interactions and stability in various environments, such as in clathrate hydrates or when encapsulated in molecular capsules .

Chemical Reactions Analysis

2-Hydroxyphenethyl alcohol, like other alcohols, can participate in a variety of chemical reactions. The hydroxyl group makes it a versatile molecule that can undergo reactions such as esterification, deoxygenation, and hydrogen bonding interactions. The deoxygenation process described earlier is an example of a chemical reaction where the hydroxyl group is targeted to modify the alcohol's properties . Additionally, the hydrogen bonding capabilities of alcohols can lead to interactions with water molecules, as seen in the formation of clathrate hydrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxyphenethyl alcohol would be influenced by its alcohol group. Alcohols are known to be hydrophilic due to their ability to form hydrogen bonds with water. However, under certain conditions, such as nanoconfinement, the hydrophobic character of alcohols can emerge, which can drive processes like encapsulation in a molecular capsule . Furthermore, the hydrogen bonding between alcohols and water is a critical factor in the formation and stability of clathrate hydrates, as demonstrated by molecular dynamics simulations of small alcohols like ethanol, 1-propanol, and 2-propanol .

Scientific Research Applications

1. Catalytic Applications

Zhang and Sigman (2006) explored the use of sec-phenethyl alcohol in the hydroalkoxylation of vinylphenols, revealing its potential as a sacrificial alcohol in palladium-catalyzed reactions. This underscores its utility in synthetic organic chemistry, particularly in creating Pd-H intermediates (Zhang & Sigman, 2006).

2. Chemical Analysis Techniques

García-Viguera and Bridle (1995) identified 4-hydroxyphenethyl alcohol in red wine using capillary zone electrophoresis (CZE), demonstrating its role as an analytical marker in food chemistry. This study highlights the substance's significance in the qualitative and quantitative analysis of phenolic compounds (García-Viguera & Bridle, 1995).

3. Organic Synthesis

In a study by Liming Zhang and Koreeda (2004), 2-(2-iodophenyl)ethyl methyl phosphite, derived from 2-(2-iodophenyl)ethanol, was used in a deoxygenation process of hydroxyl groups. This research demonstrates its application in the synthesis of organic compounds, showcasing its versatility in chemical transformations (Zhang & Koreeda, 2004).

4. Environmental and Health Studies

Wang et al. (2022) investigated the role of alcohols like phenethyl alcohol in hydroxyl radical-scavenging processes, shedding light on its environmental and biological significance. This study is crucial for understanding the chemical interactions of phenethyl alcohol in both environmental and health-related contexts (Wang et al., 2022).

5. Pharmaceutical Research

Xiao Zhu-ping (2012) identified 4-(4-Hydroxyphenethyl)benzene-1,2-diol as a new inhibitor against Helicobacter Pylori urease, highlighting its potential in pharmaceutical applications. This discovery underscores the chemical's relevance in developing new treatments for bacterial infections (Xiao Zhu-ping, 2012).

Safety And Hazards

2-Hydroxyphenethyl alcohol is harmful if swallowed and causes serious eye damage . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and ensure adequate ventilation .

properties

IUPAC Name

2-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFCOJLLBHXNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228312
Record name 2-Hydroxybenzeneethanol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyphenethyl alcohol

CAS RN

7768-28-7
Record name 2-(2-Hydroxyethyl)phenol
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Record name 2-Hydroxyphenylethanol
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Record name 7768-28-7
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Record name 2-Hydroxybenzeneethanol
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Record name 2-hydroxyphenethyl alcohol
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Record name 2-HYDROXYPHENYLETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
W Ziemkowska, S Pasynkiewicz… - Main group metal chemistry, 1998 - degruyter.com
… The IR spectrum of 2-hydroxyphenethyl alcohol showed two … As described above, 2-hydroxyphenethyl alcohol reacted … hydroxybenzyl alcohol and 2-hydroxyphenethyl alcohol react with …
Number of citations: 17 www.degruyter.com
NMD Brown, BJ Meenan, GM Taggart - Spectrochimica Acta Part A …, 1992 - Elsevier
… profile is similar in the case of 2-hydroxyphenethyl alcohol and 2-hydroxybenzyl alcohol on both … IETS vibrational data recorded at 2 K, of 2-hydroxyphenethyl alcohol on plasma-grown …
Number of citations: 4 www.sciencedirect.com
R Casadey, C Challier, M Altamirano, MB Spesia… - Food Chemistry, 2021 - Elsevier
… The aim of this contribution was to investigate the potential antioxidant properties of tyrosol (4-hydroxyphenethyl alcohol, 4-OH) and tyrosol derived isomers (2-hydroxyphenethyl alcohol…
Number of citations: 22 www.sciencedirect.com
D Maitiab - Chem. Commun, 2011 - researchgate.net
… Only when 2-hydroxyphenethyl alcohol was employed as the coupling partner (entry 10), 12% of the diarylated product along with 65% of the desired diarylether were obtained. …
Number of citations: 0 www.researchgate.net
R Cohen, KA Jensen, CJ Houtman, KE Hammel - FEBS letters, 2002 - Wiley Online Library
It is often proposed that brown rot basidiomycetes use extracellular reactive oxygen species (ROS) to accomplish the initial depolymerization of cellulose in wood, but little evidence has …
Number of citations: 94 febs.onlinelibrary.wiley.com
A Kuznetsov, V Gevorgyan - Organic letters, 2012 - ACS Publications
… By application of standard Mitsunobu-type reaction conditions, 2-hydroxyphenethyl alcohol 5a was smoothly transformed into dihydrobenzofuran 6a. …
Number of citations: 87 pubs.acs.org
T Rababah, M Al-U'datt, S Gammoh… - Journal of Food …, 2023 - hindawi.com
Pomegranate juice (PJ) is the major pomegranate product that offers a simple way to consume pomegranate’s biologically active compounds, obtained from arils. In this study, we …
Number of citations: 2 www.hindawi.com
F Aricò, A Maranzana, M Musolino… - Pure and Applied …, 2018 - degruyter.com
… For this case study, theoretical calculation showed that direct methylation of 2-hydroxyphenethyl alcohol via DMC chemistry to form compound 2 would required 36.4 kcal mol −1 , a …
Number of citations: 3 www.degruyter.com
GJC Paul, R Theberge, MJ Bertrand… - Organic mass …, 1993 - Wiley Online Library
… The LSIMS matrices employed in this study were diethanolamine (DEA), ethylene glycol (EG), glycerol (GLY), 2-hydroxyethyl disulfide (2-H EDS), 2hydroxyphenethyl alcohol (2-HPEA), …
KH Rae, CK Hoe, HJ Kim… - Bulletin of the Korean …, 1992 - koreascience.kr
… In case of 2-hydroxyphenethyl alcohol (entry 3), the benzene ring was chlorinated to give 3t5-dichloro-2-hydroxyphenethyl alcohol as expected]The oxidation of alcohol by HC1-MCPBA …
Number of citations: 3 koreascience.kr

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